molecular formula C10H14ClNO2 B1629403 Ethyl 2-(4-aminophenyl)acetate hydrochloride CAS No. 59235-35-7

Ethyl 2-(4-aminophenyl)acetate hydrochloride

Cat. No. B1629403
CAS RN: 59235-35-7
M. Wt: 215.67 g/mol
InChI Key: MXLBNYJANXBQHF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)acetate hydrochloride is a chemical compound with the formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 2-(4-aminophenyl)acetate has been carried out using Novozyme 435 in toluene as a solvent under both conventional heating and microwave irradiation . This compound is an important intermediate in the synthesis of Actarit, an antiarthritic drug . The reaction parameters such as speed of agitation, temperature, catalyst loading, and mole ratio of the reactants have been optimized .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-aminophenyl)acetate hydrochloride is 1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9;/h3-6H,2,7-8,12H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-(4-aminophenyl)acetate hydrochloride is a white to yellow solid . The exact physical and chemical properties such as boiling point, melting point, solubility, and specific gravity are not available in the current literature.

Safety And Hazards

The safety data sheet indicates that the toxicological properties of Ethyl 2-(4-aminophenyl)acetate hydrochloride have not been fully investigated . It is recommended to use appropriate procedures to prevent direct contact with the skin or eyes and to prevent inhalation .

properties

IUPAC Name

ethyl 2-(4-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLBNYJANXBQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638148
Record name Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminophenyl)acetate hydrochloride

CAS RN

59235-35-7
Record name 59235-35-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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